molecular formula C19H25NO10 B086284 Vicianin CAS No. 155-57-7

Vicianin

Cat. No. B086284
CAS RN: 155-57-7
M. Wt: 427.4 g/mol
InChI Key: YYYCJNDALLBNEG-GNRUMFBNSA-N
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Description

Vicianin is a cyanogenic disaccharide . It is found in the seeds of Vicia angustifolia . The enzyme this compound beta-glucosidase uses ®-vicianin and H2O to produce mandelonitrile and vicianose .


Synthesis Analysis

The enzyme this compound beta-glucosidase catalyzes the hydrolysis of this compound into mandelonitrile and a disaccharide vicianose . The enzyme was purified from the seeds using DEAE-, CM- and Con A-Sepharose chromatography .


Molecular Structure Analysis

This compound has a molecular formula of C19H25NO10 . Its average mass is 427.402 Da and its mono-isotopic mass is 427.147858 Da .


Chemical Reactions Analysis

The enzyme this compound beta-glucosidase uses ®-vicianin and H2O to produce mandelonitrile and vicianose . The enzyme hydrolyzed only a narrow range of glycosides and, among cyanogenic glycosides, exhibited a strict requirement for ®-epimers and a preference for disaccharides over monosaccharides .


Physical And Chemical Properties Analysis

This compound hydrolase, which catalyzes the hydrolysis of this compound (Km. 4.9 millimolar) to ®-mandelonitrile and vicianose at an optimum pH of 5.5, was extensively purified from the young fronds and fiddleheads .

Scientific Research Applications

  • Vicianin Hydrolase Enzyme in Plants : this compound is a cyanogenic disaccharide glycoside found in seeds of Vicia angustifolia and other plants. This compound hydrolase (VH) is an enzyme that catalyzes the hydrolysis of this compound into mandelonitrile and a disaccharide vicianose. VH shows high glycone specificity for the disaccharide vicianoside and is a unique cyanogenic glycosidase due to its substrate specificity (Ahn et al., 2007).

  • Catabolism of Cyanogenic Glycosides : this compound hydrolase has been extensively purified from the young fronds and fiddleheads of the squirrel's foot fern (Davallia trichomanoides Blume), indicating its broader presence across various plant species. It specifically catalyzes the hydrolysis of this compound to mandelonitrile and vicianose, with a strict requirement for (R)-epimers (Lizotte & Poulton, 1988).

  • Role in Plant Cyanogenesis : this compound has been identified as a cyanogenic glycoside in various fern species like Davallia trichomanoides Blume and Phlebodium aureum. Its role in plant defense mechanisms through cyanogenesis (the production of hydrogen cyanide) is significant (Lizotte & Poulton, 1986).

  • Impact on Mammalian Metabolism : this compound, along with other compounds like prunasin and beta-cyanoalanine, was identified in common vetch seeds as a source of urinary thiocyanate in rats. This study highlights the metabolic impact of this compound in mammalian systems and its potential health implications (Ressler & Tatake, 2001).

Mechanism of Action

The enzyme vicianin beta-glucosidase uses ®-vicianin and H2O to produce mandelonitrile and vicianose . This enzyme is a unique cyanogenic glycosidase showing high glycone specificity for the disaccharide vicianoside .

properties

IUPAC Name

(2R)-2-phenyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO10/c20-6-11(9-4-2-1-3-5-9)29-19-17(26)15(24)14(23)12(30-19)8-28-18-16(25)13(22)10(21)7-27-18/h1-5,10-19,21-26H,7-8H2/t10-,11-,12+,13-,14+,15-,16+,17+,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYCJNDALLBNEG-GNRUMFBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(C#N)C3=CC=CC=C3)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@@H](C#N)C3=CC=CC=C3)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

155-57-7
Record name (αR)-α-[(6-O-α-L-Arabinopyranosyl-β-D-glucopyranosyl)oxy]benzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name VICIANIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQU61CXY3D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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